molecular formula C19H25NO3 B1198485 3-O-Methyldobutamine CAS No. 95231-13-3

3-O-Methyldobutamine

Cat. No. B1198485
CAS RN: 95231-13-3
M. Wt: 315.4 g/mol
InChI Key: OZOWSEZQQABCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-Methyldobutamine is a potent inhibitor of kinases . Kinases are enzymes involved in the regulation of various cellular processes such as cell growth, division, and differentiation .


Synthesis Analysis

3-O-Methyldobutamine is a major metabolite of Dobutamine in humans . The formation of 3-O-Methyldobutamine from Dobutamine and S-adenosylmethionine is catalyzed by sonicates of human blood mononuclear cells . This indicates that the formation of 3-O-Methyldobutamine constitutes a major pathway of Dobutamine metabolism in humans .


Molecular Structure Analysis

The molecular formula of 3-O-Methyldobutamine is C19H25NO3 . Its molecular weight is 315.41 grams/mole .


Chemical Reactions Analysis

As mentioned earlier, the formation of 3-O-Methyldobutamine from Dobutamine and S-adenosylmethionine is a significant chemical reaction .


Physical And Chemical Properties Analysis

The boiling point of 3-O-Methyldobutamine is predicted to be 507.1±50.0 °C . Its density is predicted to be 1.130±0.06 g/cm3 . It is slightly soluble in methanol and water . It is a solid substance and its color ranges from white to off-white .

Scientific Research Applications

  • Metabolism in Humans : 3-O-Methyldobutamine is identified as a major pathway in the metabolism of dobutamine, a drug commonly used for heart failure and shock treatment. A significant portion of dobutamine administered intravenously is converted to 3-O-Methyldobutamine in humans (Yan, Webster, & Blumer, 2002).

  • Interaction with Adrenoceptors : 3-O-Methyldobutamine interacts with α- and β-adrenoceptors. It acts as a competitive α1-adrenoceptor antagonist, with the (+)-enantiomer being more potent than the (-)-enantiomer. This suggests its potential role in influencing cardiovascular dynamics (Ruffolo, Messick, & Horng, 1985).

  • Cardiovascular System Effects : In studies involving pithed rats, 3-O-Methyldobutamine demonstrated selective α1-adrenoreceptor antagonist activity without affecting α2-adrenoreceptors. This antagonist activity is predominantly found in the (+)-enantiomer of 3-O-Methyldobutamine (Ruffolo & Morgan, 1984).

properties

IUPAC Name

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-14(3-4-15-5-8-17(21)9-6-15)20-12-11-16-7-10-18(22)19(13-16)23-2/h5-10,13-14,20-22H,3-4,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOWSEZQQABCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50915054
Record name 4-(2-{[4-(4-Hydroxyphenyl)butan-2-yl]amino}ethyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Methyldobutamine

CAS RN

95231-13-3, 61413-41-0
Record name 3-O-Methyldobutamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095231133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Methyldobutamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061413410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-{[4-(4-Hydroxyphenyl)butan-2-yl]amino}ethyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-O-METHYLDOBUTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPA8UX9238
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-O-Methyldobutamine
Reactant of Route 2
Reactant of Route 2
3-O-Methyldobutamine
Reactant of Route 3
Reactant of Route 3
3-O-Methyldobutamine
Reactant of Route 4
Reactant of Route 4
3-O-Methyldobutamine
Reactant of Route 5
Reactant of Route 5
3-O-Methyldobutamine
Reactant of Route 6
3-O-Methyldobutamine

Citations

For This Compound
40
Citations
M Yan, LT Webster, JL Blumer - Drug metabolism and disposition, 2002 - ASPET
… , although formation of 3-O-methyldobutamine represents the … and identification of 3-O-methyldobutamine in the urine of … dobutamine was identified as 3-O-methyldobutamine and its acid…
Number of citations: 20 dmd.aspetjournals.org
RR Ruffolo, K Messick, JS Horng - Naunyn-Schmiedeberg's archives of …, 1985 - Springer
… In contrast, both enantiomers of 3-O-methyldobutamine were … present study indicate that 3-O-methyldobutamine is a potent … antagonist activity of 3-O-methyldobutamine, which resides …
Number of citations: 7 link.springer.com
R Ruffolo Jr, EL Morgan - Journal of Autonomic Pharmacology, 1984 - europepmc.org
The pharmacological activities of the enantiomers of 3-0-methyldobutamine, a metabolite of dobutamine, were investigated at alpha-and beta-adrenoreceptors in the cardiovascular …
Number of citations: 6 europepmc.org
M Yan, LT Webster, JL Blumer - Journal of Pharmacology and Experimental …, 2002 - ASPET
… For the dobutamine reaction product, ie, 3-O-methyldobutamine, … except that the 3-O-methyldobutamine external standard was … above for isolation of urinary 3-O-methyldobutamine. …
Number of citations: 22 jpet.aspetjournals.org
PJ Murphy, TL Williams, DL Kau - Journal of Pharmacology and …, 1976 - Citeseer
MURPHY, PATRICK J., TERRY L. WILLIAMS and DONALD LK KAU: Disposition of dobutamine in the dog. J. Pharmaco!. Exp. Then. 199: 423-431, 1976. The disposition of dobutamine, …
Number of citations: 71 citeseerx.ist.psu.edu
S Noori, P Friedlich, I Seri - NeoReviews, 2004 - publications.aap.org
… In addition, (+)-3-O-methyldobutamine, the (+) optical isomer of the major dobutamine … Thus, the interaction of the two dobutamine enantiomers and (+)-3-O-methyldobutamine with the …
Number of citations: 20 publications.aap.org
C Klem, JF Dasta, TE Reilley… - Anesthesia & …, 1995 - journals.lww.com
… liver by catechol-O-methyltransferase to 3-O-methyldobutamine. Other metabolites include glucuronide conjugates of dobutamine and 3-O-methyldobutamine, with the kidney being the …
Number of citations: 6 journals.lww.com
L Mahoney, G Shah, D Crook, H Rojas-Anaya… - Pediatric …, 2016 - Springer
… urine was 3-O–methyldobutamine and its conjugates (with 33 % being 3-O–methyldobutamine … , the formation of via 3-O–methyldobutamine and associated derivatives appears to be an …
Number of citations: 31 link.springer.com
JH Granger, R Williams, EM Lenz… - … Journal Devoted to …, 2007 - Wiley Online Library
… The proposed identities for the ions are; m/z 359 (unknown), m/z 220 (pantothenic acid), m/z 316 (decanoylcarnitine or 3-o-methyldobutamine), m/z 279 (isovaleryl glucuronide), and m/…
GM Pacifici - MedicalExpress, 2014 - SciELO Brasil
… of 3-O-methyldobutamine. They described the isolation and identification of 3-O-methyldobutamine … Forty-seven percent of infused dobutamine was identified as 3-O-methyldobutamine …
Number of citations: 9 www.scielo.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.